3,6-Dichloro-4-cyclopropylpyridazine
Description
Significance of Pyridazine (B1198779) Ring Systems in Organic Synthesis and Scaffold Design
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a prominent structural motif in organic chemistry. researchgate.netwikipedia.org Its unique physicochemical properties make it an attractive scaffold in drug design, where it is sometimes used as a less lipophilic substitute for a phenyl ring. nih.gov The pyridazine nucleus is characterized by weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a capacity for dual hydrogen bonding, which can be crucial for interactions with biological targets. nih.gov These properties contribute to its presence in various applications, including therapeutic agents, chemiluminescent materials, and ligands for catalysis. nih.gov The electron-deficient nature of the pyridazine heterocycle also facilitates certain chemical transformations, such as the oxidative addition of palladium during cross-coupling reactions, making halogenated pyridazines versatile intermediates. nih.gov
Role of Cyclopropyl (B3062369) Moieties in Organic Chemistry and Molecular Frameworks
The cyclopropyl group is a unique functional group that has garnered significant interest in synthetic, medicinal, and supramolecular chemistry. rsc.org Its structure is defined by a three-membered carbon ring, resulting in significant ring strain and unusual bonding. The carbon-carbon bonds have enhanced π-character, and the C-H bonds are shorter and stronger than those in typical alkanes. acs.org This allows the cyclopropyl group to behave similarly to a double bond in some contexts, such as stabilizing adjacent carbocations through hyperconjugation. stackexchange.comwikipedia.org In molecular design, particularly in medicinal chemistry, incorporating a cyclopropyl fragment can impart conformational rigidity, enhance metabolic stability, improve potency, and reduce off-target effects. rsc.orghyphadiscovery.com Its rigid structure can lead to an entropically more favorable binding to biological targets. rsc.org
Contextualization of 3,6-Dichloro-4-cyclopropylpyridazine within Contemporary Heterocyclic Research
This compound is a halogenated pyridazine derivative that combines the features of both the dichloropyridazine core and the cyclopropyl substituent. Halogenated heterocycles are valuable building blocks in organic synthesis because they allow for further functionalization through reactions like nucleophilic substitutions and transition-metal-catalyzed cross-couplings. nih.gov The presence of two chlorine atoms on the pyridazine ring of this compound offers multiple reaction sites for derivatization. Research on similar structures, such as 3,6-dichloro-4-methylpyridazine (B106839) and 3,6-dichloro-4-isopropylpyridazine (B2964682), highlights their utility as intermediates in the synthesis of agrochemicals and pharmaceuticals. chemimpex.comchemicalbook.com The cyclopropyl group at the 4-position introduces specific steric and electronic properties that can influence the molecule's reactivity and its interactions in larger molecular assemblies.
Overview of Research Trajectories for Halogenated Pyridazine Derivatives
Research involving halogenated pyridazine derivatives is largely focused on their synthetic utility. nih.gov A major area of investigation is the development of site-selective reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govnih.gov Scientists have explored how the choice of ligands, catalysts, and reaction conditions can control which halogen atom is substituted, enabling the modular construction of complex, unsymmetrically substituted pyridazines. nih.govthieme-connect.comresearchgate.net Another key research trajectory is the use of these compounds as precursors for creating diverse molecular libraries for screening in drug discovery and materials science. liberty.edu The ability to selectively functionalize the C3 and C6 positions is critical for building molecular complexity from a simple, readily available starting material. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-4-cyclopropylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-3-5(4-1-2-4)7(9)11-10-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKZXOSKFBUCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
Established Synthetic Routes to 3,6-Dichloro-4-cyclopropylpyridazine
The synthesis of this compound typically starts from 3,6-dichloropyridazine (B152260). While specific literature for the cyclopropyl (B3062369) derivative is sparse, established methods for analogous 4-alkyl derivatives provide a clear synthetic pathway. One common method is a radical substitution reaction using a carboxylic acid corresponding to the desired alkyl group.
For example, the synthesis of the highly similar 3,6-dichloro-4-isopropylpyridazine (B2964682) has been achieved by reacting 3,6-dichloropyridazine with isobutyric acid in the presence of a radical initiator system, such as silver nitrate (B79036) (AgNO₃) and ammonium (B1175870) persulfate. guidechem.comprepchem.comgoogle.com By analogy, this compound would be synthesized using cyclopropanecarboxylic acid in place of isobutyric acid.
A general procedure involves:
Slurrying 3,6-dichloropyridazine in water with silver nitrate and cyclopropanecarboxylic acid.
Adding sulfuric acid and heating the mixture.
Slowly adding a solution of ammonium persulfate to initiate the reaction.
After the reaction is complete, the mixture is cooled and the pH is adjusted to be basic.
The product is then extracted with an organic solvent, and the crude material is purified, typically by column chromatography. prepchem.com
Another foundational synthesis is the preparation of the 3,6-dichloropyridazine starting material itself, which is commonly synthesized from maleic hydrazide by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com
Spectroscopic and Analytical Data
The structural confirmation of this compound relies on standard spectroscopic techniques. Although a full dataset for this specific molecule is not publicly available, data for its analogues allows for the prediction of its characteristic spectral features.
| Property | Predicted/Analogous Data | Source(s) |
| Molecular Formula | C₇H₆Cl₂N₂ | |
| Molecular Weight | 189.04 g/mol | |
| Appearance | Likely a solid at room temperature, similar to the methyl analogue. | sigmaaldrich.com |
| Melting Point | The methyl analogue melts at 86-88 °C. | sigmaaldrich.com |
| Boiling Point | Predicted: 309.1 ± 42.0 °C | |
| ¹H NMR | Expected signals for the cyclopropyl protons (multiplets in the 0.5-2.5 ppm range) and a singlet for the pyridazine (B1198779) ring proton. | N/A |
| ¹³C NMR | Signals corresponding to the cyclopropyl carbons and the four distinct carbons of the substituted pyridazine ring. | N/A |
| Mass Spectrometry | A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | mdpi.com |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the heteroaromatic ring. | liberty.edu |
Chemical Reactivity and Transformation Mechanisms of 3,6 Dichloro 4 Cyclopropylpyridazine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prominent feature of the chemical reactivity of 3,6-Dichloro-4-cyclopropylpyridazine is its susceptibility to nucleophilic aromatic substitution (SNAr). The presence of two electronegative nitrogen atoms in the pyridazine (B1198779) ring significantly lowers the electron density of the aromatic system, facilitating the attack of nucleophiles. This is a common characteristic of azine compounds. The two chlorine atoms serve as excellent leaving groups in these reactions.
Regioselectivity of Chlorine Displacement at C-3 and C-6 Positions
A critical aspect of the SNAr reactions of this compound is the regioselectivity of the substitution. The two chlorine atoms at the C-3 and C-6 positions are not chemically equivalent due to the presence of the cyclopropyl (B3062369) substituent at the C-4 position. This asymmetry leads to preferential substitution at one position over the other.
The regioselectivity of nucleophilic attack is governed by a combination of electronic and steric effects exerted by the substituents on the pyridazine ring. The two nitrogen atoms strongly activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The cyclopropyl group at the C-4 position plays a crucial role in directing the incoming nucleophile. Cyclopropyl groups can exhibit both electron-donating and electron-withdrawing properties depending on the electronic demand of the reaction. In the context of SNAr, the cyclopropyl group's steric bulk is a significant factor. It can hinder the approach of a nucleophile to the adjacent C-3 position, potentially favoring attack at the more accessible C-6 position.
While specific experimental and theoretical studies on the SNAr selectivity of this compound are not extensively documented in publicly available literature, insights can be drawn from related systems. For instance, studies on other 4-substituted-3,6-dichloropyridazines indicate that the nature of the substituent at the C-4 position significantly influences the regioselectivity.
Computational studies on similar heterocyclic systems, such as 2,4-dichloropyrimidines, have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. justia.com It is reasonable to infer that a similar approach could elucidate the selectivity in this compound. Theoretical calculations would likely show that the C-6 position is more electrophilic and less sterically hindered than the C-3 position, making it the preferred site for initial nucleophilic attack.
Scope of Nucleophiles in Substitution Reactions
A variety of nucleophiles can be employed to displace the chlorine atoms in this compound. The choice of nucleophile allows for the introduction of diverse functional groups, making this compound a versatile synthetic intermediate. Common nucleophiles include:
Amines: Primary and secondary amines react readily to form amino-substituted pyridazines.
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can be used to introduce alkoxy groups.
Thiolates: Thiolates are effective nucleophiles for the introduction of thioether moieties.
The reactivity of the nucleophile plays a role in the reaction conditions required. Stronger nucleophiles will react more readily, often at lower temperatures.
| Nucleophile Type | Example | Resulting Functional Group |
| Amines | R-NH₂ | Amino (-NHR) |
| Alkoxides | R-O⁻ | Alkoxy (-OR) |
| Thiolates | R-S⁻ | Thioether (-SR) |
Sequential vs. Simultaneous Substitution Patterns
The displacement of the two chlorine atoms in this compound can occur either sequentially or, in some cases, simultaneously, depending on the reaction conditions and the nucleophile used. Typically, the first substitution occurs at the more reactive position (predicted to be C-6). The introduction of the first nucleophile modifies the electronic properties of the pyridazine ring, which in turn affects the reactivity of the remaining chlorine atom.
Often, the first substitution deactivates the ring towards further nucleophilic attack, making the second substitution require more forcing conditions (e.g., higher temperature, stronger nucleophile, or longer reaction time). This difference in reactivity allows for the selective synthesis of monosubstituted products. By carefully controlling the stoichiometry of the nucleophile and the reaction conditions, it is possible to isolate the product of a single substitution. To achieve disubstitution, an excess of the nucleophile and more vigorous conditions are generally necessary.
Electrophilic Aromatic Substitution on the Pyridazine Ring
In contrast to its high reactivity towards nucleophiles, the pyridazine ring in this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). google.com The two electronegative nitrogen atoms significantly reduce the electron density of the ring, making it a poor nucleophile to attack an incoming electrophile. google.comgoogle.com
Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the basic nitrogen atoms of the pyridazine ring are likely to be protonated. google.comgoogle.com This protonation further deactivates the ring by introducing a positive charge, making electrophilic attack even more difficult. google.com Consequently, electrophilic aromatic substitution reactions on this compound are generally not feasible under standard conditions. google.com
Cross-Coupling Reactions and Derived Transformations
The dichloro-substituted pyridazine core of this compound serves as an excellent scaffold for various transition metal-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide range of substituents, leading to the synthesis of complex molecules with potential biological activity.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C and C-N bond formation. mdpi.com For this compound, these reactions provide a pathway to selectively substitute the chlorine atoms.
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. In the synthesis of muscarinic acetylcholine (B1216132) receptor M4 antagonists, this compound has been subjected to Buchwald-Hartwig amination. nih.govepo.org The reaction is typically carried out using a palladium catalyst such as palladium(II) acetate, in the presence of a phosphine (B1218219) ligand like racemic BINAP and a base such as cesium carbonate in a solvent like toluene (B28343) at elevated temperatures. nih.govepo.org
The Suzuki-Miyaura coupling , which forms C-C bonds by reacting an organoboron compound with a halide, has also been successfully applied to this compound. Patent literature describes the Suzuki coupling of this compound in the presence of a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and a base like potassium carbonate. google.com These reactions are fundamental in building more complex molecular architectures for pro-apoptotic agents. google.com
The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, is another important palladium-catalyzed transformation. google.comwikipedia.org While specific examples with this compound are not detailed in the reviewed literature, general methods for Sonogashira couplings on pyridazine derivatives are well-established. researchgate.netnih.gov These typically involve a palladium catalyst like Pd(PPh3)2Cl2, a copper(I) co-catalyst, and an amine base in a suitable solvent. researchgate.net Given the reactivity of the chloro-substituents in other palladium-catalyzed reactions, it is highly probable that this compound can undergo Sonogashira coupling under similar conditions.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂ / rac-BINAP | Cs₂CO₃ | Toluene | 110°C | nih.govepo.org |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | - | - | google.com |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / DIPEA | - | - | google.com |
While palladium catalysts are prevalent, there is growing interest in using more earth-abundant and cost-effective metals like nickel and cobalt for cross-coupling reactions. ucla.edu
Nickel-catalyzed cross-coupling reactions have shown promise for the functionalization of heteroaryl chlorides. dicp.ac.cnnih.gov These reactions can be used for the synthesis of 2-alkylated pyridines from 2-chloropyridines and alkyl bromides, often employing a rigid bathophenanthroline (B157979) ligand. nih.govnih.gov Studies on the nickel-catalyzed Suzuki-Miyaura coupling of dichloropyridines have demonstrated that the choice of phosphine ligand and solvent is crucial for achieving selective monoarylation. nih.gov Although direct applications to this compound are not explicitly documented, the general success with dichloropyridines suggests its potential as a substrate in nickel-catalyzed systems. nih.gov
Cobalt-catalyzed cross-coupling reactions offer another alternative for C-C bond formation. nih.govnih.govresearchgate.net Simple cobalt complexes, such as those with phenanthroline ligands, have been shown to be efficient precatalysts for a variety of cross-coupling reactions involving (hetero)aryl bromides and organoaluminum reagents. rsc.org Cobalt catalysts can also facilitate cross-couplings between alkyl halides and Grignard reagents. nih.gov The application of these methods to this compound has not been specifically reported, but the reactivity of other haloheteroarenes in cobalt-catalyzed systems indicates a potential avenue for its functionalization. researchgate.netrsc.org
The two chlorine atoms on the pyridazine ring of this compound are the primary sites for transformations. The cross-coupling reactions discussed above demonstrate that these positions can be selectively functionalized to introduce new carbon and nitrogen substituents. The reactivity of the chlorine atoms can be influenced by their position on the pyridazine ring and the reaction conditions employed.
Transformations involving the cyclopropyl group are less commonly reported in the context of this specific molecule. In general, cyclopropyl groups can participate in various reactions, including ring-opening under certain catalytic conditions or rearrangements. However, in the context of the synthesis of complex molecules using this compound as a starting material, the cyclopropyl moiety often remains intact as a desired structural feature. Research on the hydrosulfonylation of cyclopropenes and tandem transformations of cyclopropyl ketones highlights the potential reactivity of the cyclopropyl ring, although these have not been specifically applied to this compound. researchgate.net
Cycloaddition Reactions Involving the Pyridazine and Cyclopropyl Moieties
Cycloaddition reactions are powerful methods for the construction of cyclic systems. Both the pyridazine ring and the cyclopropyl group in this compound have the potential to participate in such transformations.
The pyridazine ring, being an electron-deficient diene system, can participate in inverse-electron-demand Diels-Alder or [4+2] cycloaddition reactions. mdpi.comresearchgate.netrsc.org This reactivity has been exploited for the synthesis of a variety of fused heterocyclic systems. mdpi.comresearchgate.net For instance, pyridazinecarbonitriles with tethered alkyne side chains undergo thermally induced intramolecular [4+2] cycloadditions to afford fused benzonitriles. mdpi.comresearchgate.net The presence of an electron-withdrawing group on the pyridazine ring is often essential for this transformation. mdpi.comresearchgate.net
Furthermore, copper(I) and nickel(0) complexes have been shown to catalyze formal [4+2] cycloaddition reactions of 1,2-diazines with siloxyalkynes, leading to the formation of naphthalene, anthracene, and phenanthrene (B1679779) derivatives. acs.org While these reactions have not been explicitly demonstrated with this compound, the inherent reactivity of the pyridazine core suggests its potential as a diene in such cycloaddition processes.
Intramolecular cyclization reactions are a key strategy for the synthesis of complex heterocyclic structures. quimicaorganica.org Heterocyclic substrates containing a conjugated alkyne and a pendant nitrile have been shown to cyclize to form fused pyridine (B92270) rings. nih.gov The general rules for the disconnection of heterocycles suggest that ring closure often involves the formation of a carbon-heteroatom bond. quimicaorganica.org
In the context of this compound, while specific intramolecular cyclization pathways originating from this molecule are not well-documented, its derivatives, created through cross-coupling reactions, could be designed to undergo such transformations. For example, introducing a side chain with appropriate functional groups via a Suzuki or Sonogashira coupling could set the stage for a subsequent intramolecular cyclization to build more complex, polycyclic systems. The development of cascade reactions involving Michael additions and cyclopropanations leading to intramolecular cyclizations further illustrates the potential synthetic utility in this area. acs.org
Donor-Acceptor Cyclopropane (B1198618) Reactivity
Donor-acceptor (D-A) cyclopropanes are highly versatile three-carbon building blocks in organic synthesis. Their utility stems from a unique electronic structure where an electron-donating group (the donor) and an electron-accepting group (the acceptor) are attached to the cyclopropane ring. This substitution pattern polarizes one of the carbon-carbon bonds of the strained ring, making it susceptible to ring-opening reactions. nih.gov This polarization effectively creates a 1,3-zwitterionic synthon, a molecule with separated positive and negative charges that can react with various partners. nih.gov
In the case of this compound, the pyridazine ring, particularly with its two electron-withdrawing chlorine atoms, would function as the acceptor group. The cyclopropyl ring itself can act as a π-electron donor. stackexchange.com This setup classifies the molecule as a potential D-A cyclopropane. The high ring strain of approximately 115 kJ/mol, combined with the bond polarization, facilitates reactions that would otherwise be energetically unfavorable. nih.gov
The characteristic reactions of D-A cyclopropanes are cycloadditions, often catalyzed by Lewis or Brønsted acids. These reactions involve the opening of the cyclopropane ring and the formation of larger carbo- or heterocyclic systems. For instance, D-A cyclopropanes are known to undergo [3+2] cycloadditions with components like aldehydes, imines, and ketones, and [4+2] cycloadditions with dienes. nih.govnih.gov
While these principles are well-established for a wide range of D-A cyclopropanes, specific studies detailing the cycloaddition or ring-opening reactions of this compound acting as a D-A cyclopropane are not found in the surveyed scientific literature.
Functional Group Interconversions and Modifications of the Cyclopropyl Group
The cyclopropyl group is a unique substituent in organic chemistry, imparting specific steric and electronic properties to a molecule. fiveable.me Its high degree of s-character in the C-H bonds and the inherent ring strain make it reactive in ways that are distinct from other alkyl groups. fiveable.me Functional group interconversions involving the cyclopropyl moiety can be broadly categorized into two types: reactions that maintain the three-membered ring and reactions that involve ring-opening.
Modifications that preserve the cyclopropyl ring are synthetically challenging. However, in medicinal chemistry, the cyclopropyl group is often introduced to block oxidative metabolism. hyphadiscovery.com Despite its general stability to oxidation due to high C-H bond dissociation energy, metabolic oxidation of cyclopropyl rings to form hydroxylated products has been observed in certain contexts, particularly in biological systems. hyphadiscovery.com
More common are reactions that proceed via the opening of the strained ring, as this relieves approximately 27 kcal/mol of strain energy. fiveable.me For cyclopropanes adjacent to a π-system, such as the pyridazine ring, ring-opening can be initiated to form more complex structures. For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines is an efficient method for synthesizing substituted pyrroles. organic-chemistry.org This type of reaction proceeds through the cleavage of a C-C bond within the cyclopropane ring. organic-chemistry.org
In the context of this compound, potential transformations could involve the acid-catalyzed ring-opening of the cyclopropyl group to generate an intermediate that could be trapped by a nucleophile. However, specific, documented examples of functional group interconversions or modifications involving the cyclopropyl group of this compound are not available in the reviewed literature. Research has focused more on the general synthesis of related pyridazine structures or the metabolism of cyclopropyl groups in different molecular frameworks. hyphadiscovery.comgoogle.com
Structural Analysis and Conformational Studies
X-ray Crystallography and Molecular Geometry
Detailed structural information from single-crystal X-ray diffraction provides definitive proof of molecular geometry, bond lengths, and bond angles. While a crystal structure for 3,6-dichloro-4-cyclopropylpyridazine itself is not reported in the searched literature, analysis of related structures provides insight. The pyridazine (B1198779) ring is planar, and the cyclopropyl (B3062369) group, with its three coplanar carbon atoms, would be attached to this plane. acs.org The key structural questions would be the rotational orientation (conformation) of the cyclopropyl group relative to the pyridazine ring and how this orientation affects intermolecular packing in the solid state.
Computational and Theoretical Studies
Computational chemistry offers a powerful means to study the properties of molecules like this compound. Density Functional Theory (DFT) calculations could be used to:
Predict the ground-state geometry and conformational preferences of the cyclopropyl group.
Calculate the partial atomic charges on the carbon atoms of the pyridazine ring to predict the regioselectivity of nucleophilic attack.
Determine the bond dissociation energies of the C-Cl bonds to help rationalize the selectivity observed in cross-coupling reactions. thieme-connect.com
Model the electronic properties, such as the HOMO-LUMO gap, which relates to the molecule's reactivity and potential optical properties.
Theoretical studies on similar dihaloheteroarenes have been used to explain the origins of regioselectivity in cross-coupling reactions, attributing it to factors like bond dissociation energies and the stability of reaction intermediates. thieme-connect.com
Computational and Theoretical Investigations of 3,6 Dichloro 4 Cyclopropylpyridazine and Its Reactions
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its reactivity. Computational chemistry offers powerful tools to analyze the distribution of electrons and the nature of molecular orbitals, which in turn govern how the molecule interacts with other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. researchgate.net It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. stackexchange.com The energy and spatial distribution of these orbitals are critical in determining the feasibility and outcome of a chemical reaction.
For 3,6-dichloro-4-cyclopropylpyridazine, while specific experimental data is scarce, computational studies on the closely related 3,6-dichloro-4-methylpyridazine (B106839) offer valuable insights. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the HOMO and LUMO energies of analogous compounds. researchgate.netrsc.org
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. Its energy is directly related to the ionization potential. The LUMO, conversely, indicates the capacity to accept electrons, functioning as an electrophile, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org
For 3,6-dichloro-4-methylpyridazine, the calculated HOMO and LUMO energies provide a basis for understanding the electronic characteristics that would be expected for the cyclopropyl (B3062369) derivative. The presence of electronegative chlorine atoms and the nitrogen atoms in the pyridazine (B1198779) ring significantly influences the energy of these orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies for an Analogous Pyridazine Derivative Data based on computational studies of 3,6-dichloro-4-methylpyridazine. researchgate.netrsc.org
| Molecular Orbital | Energy (eV) |
| HOMO | -7.24 |
| LUMO | -1.89 |
| HOMO-LUMO Gap (ΔE) | 5.35 |
The relatively large HOMO-LUMO gap for the methyl analog suggests a high degree of stability. researchgate.netrsc.org The cyclopropyl group in this compound is expected to introduce some strain and slightly different electronic effects compared to the methyl group, which could marginally alter these energy values.
The electron density distribution and molecular electrostatic potential (MEP) maps are powerful tools for visualizing the electronic landscape of a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In a typical MEP map, regions of negative electrostatic potential are colored red, signifying areas that are attractive to electrophiles. Conversely, blue regions indicate positive electrostatic potential, which are susceptible to nucleophilic attack. Intermediate potentials are represented by other colors in the spectrum, such as green and yellow.
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyridazine ring, due to their lone pairs of electrons. The regions around the hydrogen atoms of the cyclopropyl group and the carbon atoms bonded to the electronegative chlorine atoms would likely exhibit a positive electrostatic potential. This distribution of charge highlights the potential sites for electrophilic and nucleophilic interactions. Computational studies on similar pyridazine derivatives confirm this general pattern, where the nitrogen atoms are the most electron-rich centers. researchgate.netrsc.org
Mechanistic Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult to observe experimentally.
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridazine derivatives. In the case of this compound, the chlorine atoms are potential leaving groups that can be displaced by nucleophiles. Transition state analysis through computational methods can provide detailed information about the energy barriers and the geometry of the transition state for such reactions.
Reaction coordinate mapping is a computational technique used to visualize the energy profile of a chemical reaction as it proceeds from reactants to products. hw.ac.uknih.gov This method helps in identifying transition states, intermediates, and the minimum energy path for a given transformation. elsevierpure.comnih.gov
For derivatives of this compound, which might be precursors in the synthesis of more complex fused heterocyclic systems, cyclization reactions are of significant interest. Computational studies on the cyclization of related thiohydrazones to form pyridazines have demonstrated the utility of these methods in understanding reaction mechanisms. researchgate.net In such studies, the reaction coordinate is mapped to follow the bond-forming and bond-breaking processes, revealing the energetic landscape of the cyclization. For instance, a 6π-electrocyclization mechanism can be computationally explored to determine its feasibility and the associated energy barriers. researchgate.net
Prediction of Regioselectivity and Stereoselectivity
Computational models are increasingly used to predict the outcome of chemical reactions, including their regioselectivity and stereoselectivity. nih.gov
For this compound, a key question in nucleophilic substitution reactions is which of the two chlorine atoms will be preferentially replaced. The regioselectivity of such reactions on substituted pyridazines can be influenced by the nature of the nucleophile and the electronic effects of the substituents on the pyridazine ring. nih.govresearchgate.net
Computational approaches can predict regioselectivity by comparing the activation energies for nucleophilic attack at the different chlorinated carbon positions. The site with the lower activation energy will be the preferred site of reaction. This is often correlated with the magnitude of the positive electrostatic potential and the coefficients of the LUMO at the respective carbon atoms. Studies on related systems have shown that the 4-position in pyridazinones is often the major site of substitution by various amines. nih.gov In the case of this compound, the electronic influence of the cyclopropyl group would need to be carefully considered in such predictive models.
Furthermore, if the reaction involves the creation of a new stereocenter, computational methods can be employed to predict the stereoselectivity. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state will be the major product.
Conformational Analysis and Molecular Dynamics Simulations of Derivatives
Detailed computational studies focusing specifically on the conformational analysis and molecular dynamics of this compound and its derivatives are limited in publicly accessible literature. However, by drawing upon computational studies of structurally related pyridazine and cyclopropyl-substituted compounds, a theoretical framework for understanding their behavior can be established.
Conformational analysis of molecules containing a cyclopropyl group attached to a π-system, such as the pyridazine ring, is critical for understanding their reactivity and intermolecular interactions. The orientation of the cyclopropyl group relative to the pyridazine ring can significantly influence the molecule's electronic properties and steric profile. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in determining the preferred conformations and the energy barriers to rotation. For cyclopropyl-substituted aromatic rings, two primary conformations are typically considered: the bisected and the perpendicular forms. The relative stability of these conformers is governed by a balance of steric hindrance and electronic effects, including the ability of the cyclopropyl group to engage in orbital overlap with the π-system of the pyridazine ring.
Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of these molecules over time. acs.org An MD simulation of a derivative of this compound would reveal the flexibility of the molecule, including the rotation of the cyclopropyl group and any puckering of the pyridazine ring, although the latter is generally planar. acs.org Such simulations, often performed using packages like GROMACS, can also elucidate the interactions of the molecule with its environment, such as solvent molecules or a biological receptor. acs.org By simulating the system at various temperatures and pressures, researchers can gain insights into the thermodynamic properties and kinetic stability of different conformational states.
For instance, a computational study on 4,5-dichloropyridazin-3-(2H)-one using DFT with the B3LYP/6-31G(d,p) basis set has provided insights into the molecular geometry and electronic structure of a related dichloropyridazine system. researchgate.net This study calculated bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity. researchgate.net Similar calculations for this compound would be expected to reveal the influence of the electron-withdrawing chlorine atoms on the pyridazine ring and its interaction with the cyclopropyl substituent.
While specific experimental data for this compound is not available, a hypothetical table of parameters that would be investigated in a conformational analysis is presented below. This illustrates the kind of data that would be sought in such a computational study.
| Parameter | Description | Hypothetical Value/Range | Method of Determination |
| Dihedral Angle (C-C-C-N) | The angle defining the rotation of the cyclopropyl group relative to the pyridazine ring. | 0° (Bisected), 90° (Perpendicular) | DFT Geometry Optimization |
| Rotational Energy Barrier | The energy required to rotate the cyclopropyl group from its most stable to its least stable conformation. | 2-5 kcal/mol | DFT Transitional State Search |
| Conformational Population | The relative abundance of the stable conformers at a given temperature. | Dependent on ΔG | Boltzmann Distribution Analysis |
| Ring Puckering Parameters | Quantify any deviation of the pyridazine ring from planarity. | Near zero for an aromatic ring | X-ray Crystallography, DFT |
Applications in Chemical Synthesis and Advanced Molecular Design
Role as a Versatile Intermediate in Organic Synthesis
As a polyfunctionalized heterocycle, 3,6-dichloro-4-cyclopropylpyridazine serves as a pivotal intermediate, enabling the efficient construction of more complex molecules. The two chlorine atoms, positioned at the electron-poor C3 and C6 locations of the pyridazine (B1198779) ring, are susceptible to displacement by a wide array of nucleophiles. This reactivity is the foundation of its utility, allowing for programmed, stepwise introduction of new functional groups.
The reactivity of the two chlorine atoms is differentiated. The C6 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) due to the electronic influence of the adjacent nitrogen atom. The C4-cyclopropyl substituent further modulates the reactivity at the neighboring C3 and C5 positions, influencing the regioselectivity of subsequent chemical transformations. This inherent electronic bias allows chemists to selectively target one position over the other by carefully choosing reagents and reaction conditions.
The this compound scaffold is an excellent starting point for the synthesis of more elaborate heterocyclic systems, including fused rings. The reactivity of the chloro-substituents allows for annulation reactions, where new rings are built onto the pyridazine core.
For instance, close chemical analogues like 3,6-dichloro-4-methylpyridazine (B106839) have been used in the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid. sigmaaldrich.com This transformation involves the reaction of the dichloropyridazine with an aminocarbonyl compound, where one chlorine is displaced to form an initial bond, followed by an intramolecular cyclization to construct the fused imidazole (B134444) ring. Similarly, reactions on the parent 3,6-dichloropyridazine (B152260) scaffold with hydrazine (B178648) have been shown to produce 1-(6-chloropyridazin-3-yl)hydrazine, which can be converted into 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) through diazotization. iau.ir This resulting fused tetrazole ring system retains a chlorine atom, which can be subjected to further substitution, demonstrating how the initial scaffold serves as a platform for creating multifunctional, complex heterocyclic products.
The predictable and versatile reactivity of the dichloropyridazine core allows for its seamless integration into multistep syntheses of specific, high-value target molecules. A prominent example can be found in patented routes for the synthesis of complex pharmaceutical compounds. In the development of thyroid hormone receptor agonists, a close structural analogue, 3,6-dichloro-4-isopropylpyridazine (B2964682), is a key intermediate. googleapis.comtdcommons.org It is reacted with 4-amino-2,6-dichlorophenol (B1218435) in a nucleophilic aromatic substitution reaction, where the phenoxide displaces one of the chlorine atoms on the pyridazine ring to form a critical ether linkage. googleapis.comtdcommons.org This reaction highlights the scaffold's role as a linchpin, connecting two complex fragments to assemble a larger molecular architecture.
Furthermore, the two chlorine atoms can be addressed with different classes of reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnobelprize.org These methods can be applied to dihaloheteroarenes like this compound to introduce aryl, alkyl, or alkynyl groups, often with high regioselectivity. nih.govresearchgate.net A synthetic strategy could involve an initial, selective SNAr reaction at the more reactive C6 position, followed by a palladium-catalyzed cross-coupling at the less reactive C3 position, thereby installing two distinct substituents in a controlled manner.
Table 1: Illustrative Reaction Pathways for Functionalizing the this compound Scaffold This table presents potential transformations based on the known reactivity of dichloropyridazines and related dihaloheteroarenes.
| Position | Reaction Type | Example Reagent Class | Resulting Substructure | Potential Application |
|---|---|---|---|---|
| C6 (more reactive) | Nucleophilic Aromatic Substitution (SNAr) | Alcohols (R-OH), Phenols (Ar-OH) | -OR, -OAr | Formation of ether linkages |
| C6 or C3 | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2, R2NH) | -NHR, -NR2 | Introduction of amino groups |
| C6 or C3 | Nucleophilic Aromatic Substitution (SNAr) | Thiols (R-SH) | -SR | Formation of thioether linkages |
| C3 (less reactive) | Suzuki Cross-Coupling | Arylboronic Acids (Ar-B(OH)2) | -Ar | Installation of aryl groups |
| C3 or C6 | Sonogashira Cross-Coupling | Terminal Alkynes (RC≡CH) | -C≡CR | Introduction of alkynyl fragments |
| C3 or C6 | Buchwald-Hartwig Amination | Amines (RNH2) | -NHR | Formation of C-N bonds |
Contribution to Chemical Space Exploration and Novel Scaffold Discovery
Chemical space—the theoretical ensemble of all possible small molecules—is vast and largely unexplored. googleapis.com The this compound scaffold provides an ideal starting point for systematically exploring new regions of this space. Its value lies in the combination of a rigid, planar aromatic core with a three-dimensional cyclopropyl (B3062369) group and two reactive handles (the chlorine atoms).
This combination allows for the creation of molecules with diverse shapes and property distributions. The flat pyridazine ring acts as a stable anchor, while the substituents introduced at the C3 and C6 positions can project into different vectors of three-dimensional space. The cyclopropyl group itself imparts a degree of non-planarity and sp³ character, a feature often associated with improved physicochemical properties in drug discovery. By systematically varying the substituents at the two chloro-positions, chemists can generate a library of compounds that radiate outwards from the central core, effectively sampling the surrounding chemical space for novel molecular frameworks. acs.org
Strategies for Diversity-Oriented Synthesis Using Pyridazine Scaffolds
Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse molecules in an efficient manner, often from a common starting material. chemicalbook.com The this compound scaffold is exceptionally well-suited for DOS strategies due to its capacity for divergent reactions.
A DOS approach using this scaffold would begin with the central intermediate. In one pathway, sequential or competitive nucleophilic aromatic substitution reactions could be employed, using a variety of nucleophiles (alcohols, amines, thiols) to generate a library of disubstituted pyridazines. nih.gov In a parallel pathway, the same starting material could be subjected to various palladium-catalyzed cross-coupling reactions, installing different carbon-based fragments. researchgate.net
Furthermore, these strategies can be combined. A library could be generated by first performing a selective substitution at the C6 position with a single nucleophile, creating a new common intermediate. This new set of molecules could then be split and subjected to a range of different cross-coupling reactions at the remaining C3 position. This "build/couple/pair" approach allows for the rapid generation of a large number of unique products from a single, highly functionalized core, maximizing scaffold diversity. acs.org The ability to use different classes of reactions (e.g., SNAr and cross-coupling) on the same substrate greatly expands the accessible structural diversity. google.com
Design Principles for Molecular Libraries (excluding specific biological outcomes)
The design of high-quality chemical libraries for screening and discovery relies on several key principles, for which the this compound scaffold serves as an excellent foundation.
Scaffold-Based Design: The process begins with the selection of a central core or "scaffold." The pyridazine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a framework capable of providing useful ligands for multiple target types. nih.govnih.gov The 3,6-dichloro-4-cyclopropyl derivative is an advanced, functionalized version of this privileged scaffold.
Vectorial Diversity: A well-designed library should feature substituents that project from the core scaffold in diverse three-dimensional vectors. With two distinct points of attachment at C3 and C6, libraries based on this pyridazine can be decorated with building blocks that explore different spatial orientations, which is crucial for interacting with complex macromolecular structures.
Building Block Selection: The choice of reagents to react with the scaffold is critical. For a library based on this compound, building blocks (e.g., amines for SNAr, boronic acids for Suzuki coupling) would be selected to represent a wide range of properties. This includes varying size, polarity, charge, and hydrogen bonding capabilities to maximize the physicochemical diversity of the final library. tarosdiscovery.com
Reaction Fidelity and Purification: Library synthesis relies on robust and high-yielding chemical reactions that work across a wide range of substrates. The nucleophilic substitution and palladium-catalyzed cross-coupling reactions of dichloropyridazines are generally reliable and well-understood. nih.gov This ensures that the intended products are formed cleanly, simplifying the purification process, which is often done in parallel for library production. drugdesign.org
Computational Filtering: Modern library design often involves creating a large "virtual library" computationally before any synthesis occurs. chemrxiv.org This virtual library can be filtered based on calculated properties (e.g., molecular weight, lipophilicity, polar surface area) to remove molecules with undesirable characteristics and prioritize the synthesis of compounds with lead-like or drug-like properties. nih.gov
By applying these principles, this compound can be used as the cornerstone for producing focused, high-quality molecular libraries designed for efficient exploration of chemical space.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes to 3,6-Dichloro-4-cyclopropylpyridazine
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research should prioritize the discovery of novel and sustainable routes to this compound, moving beyond traditional, often harsh, synthetic protocols.
A primary focus should be on the late-stage introduction of the cyclopropyl (B3062369) group onto a pre-functionalized pyridazine (B1198779) core. Current methodologies for the synthesis of pyridazines often involve multi-step sequences that may not be efficient or sustainable. organic-chemistry.orgnih.gov A promising avenue for exploration is the direct C-H cyclopropylation of 3,6-dichloropyridazine (B152260). While direct cyclopropylation of some heterocycles has been reported, its application to the electron-deficient pyridazine ring remains a challenge. nih.govnih.gov Research in this area could focus on developing novel catalytic systems, potentially based on palladium or copper, that can facilitate this transformation under mild conditions.
Another avenue for investigation is the exploration of skeletal editing strategies, which could potentially construct the 4-cyclopropylpyridazine core from more readily available starting materials. A recent study has demonstrated the conversion of pyridines to pyridazines through a photoinitiated rearrangement, a concept that could be adapted for the synthesis of specifically substituted pyridazines. nih.gov
Table 1: Potential Catalytic Systems for Direct C-H Cyclopropylation
| Catalyst System | Ligand | Additive | Potential Advantages |
| Palladium(II) Acetate | Phosphine-based (e.g., XPhos) | Carboxylic Acid | High functional group tolerance |
| Copper(I) Iodide | Nitrogen-based (e.g., Phenanthroline) | Base (e.g., K₂CO₃) | Lower cost, greener alternative |
| Rhodium(III) Complex | Cp* | Silver Salt | High regioselectivity |
Exploration of Under-Represented Reaction Pathways and Catalytic Transformations
The two chlorine atoms on the pyridazine ring of this compound offer significant opportunities for diverse functionalization through nucleophilic substitution and cross-coupling reactions. While such reactions are known for dichloropyridazines, their application to a cyclopropyl-substituted analogue could reveal unique reactivity patterns influenced by the electronic and steric properties of the cyclopropyl group. rsc.orgclockss.org
Future research should systematically explore a wide range of nucleophiles in substitution reactions, including those that are under-represented in pyridazine chemistry. This could lead to the synthesis of novel derivatives with interesting biological or material properties.
Moreover, the development of novel catalytic transformations for the C-Cl bonds is a key area for future investigation. This includes exploring a broader scope of cross-coupling partners in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. The use of modern, highly active catalyst systems could enable these transformations to be carried out under milder conditions and with higher efficiency.
Radical-mediated functionalization of the pyridazine ring is another promising, yet under-explored, avenue. acs.orgacs.orgcapes.gov.br The development of methods for the direct introduction of functional groups at the C-5 position through radical pathways would provide access to a new range of derivatives that are not easily accessible through traditional ionic reactions.
Table 2: Proposed Under-Represented Reactions for this compound
| Reaction Type | Reagents | Potential Products |
| C-H Arylation | Aryl Halides, Palladium Catalyst | 4-Cyclopropyl-5-aryl-3,6-dichloropyridazine |
| Trifluoromethylation | Togni's Reagent, Copper Catalyst | 4-Cyclopropyl-3,6-dichloro-5-(trifluoromethyl)pyridazine |
| Aminocarbonylation | Amines, Carbon Monoxide, Palladium Catalyst | 4-Cyclopropyl-3-chloro-6-pyridazinecarboxamides |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties, reaction mechanisms, and outcomes. mdpi.comcam.ac.ukjocpr.comnih.gov For this compound, advanced computational modeling can play a crucial role in guiding future experimental work.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, including the influence of the cyclopropyl group on the aromaticity and reactivity of the pyridazine ring. stackexchange.com These calculations can also be used to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to rationalize observed reactivity or predict the feasibility of new transformations.
Furthermore, computational models can be used to predict various properties of novel derivatives of this compound, such as their potential biological activity or material properties. This can help to prioritize synthetic targets and focus experimental efforts on the most promising candidates. For example, QSAR (Quantitative Structure-Activity Relationship) studies could be performed on a virtual library of derivatives to identify key structural features for a desired biological activity. nih.gov
Integration into Automated Synthesis Platforms for Rapid Library Generation
The integration of automated synthesis platforms has revolutionized the process of drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. youtube.com Future research on this compound should leverage these technologies to accelerate the exploration of its chemical space.
The development of robust and reliable synthetic routes to key intermediates, which can then be diversified using automated platforms, is a critical first step. For example, once a scalable synthesis of this compound is established, it can be used as a common precursor for the parallel synthesis of a wide range of derivatives.
Automated platforms can be programmed to perform a variety of reactions, such as nucleophilic substitutions and cross-coupling reactions, in a high-throughput manner. This would allow for the rapid generation of a library of compounds with diverse substituents at the 3- and 6-positions of the pyridazine ring. The subsequent screening of these libraries for biological activity or material properties could lead to the discovery of new lead compounds or functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-Dichloro-4-cyclopropylpyridazine, and how can microwave-assisted methods improve reaction efficiency?
- Methodological Answer : Microwave-assisted synthesis enhances reaction kinetics and reduces side products. For pyridazine derivatives, optimize conditions by irradiating at 100–150°C for 10–30 minutes in polar aprotic solvents (e.g., DMF or DMSO) with stoichiometric control of cyclopropane precursors. Monitor progress via TLC or LC-MS .
Q. How can mono- and bis-functionalization of this compound be systematically achieved?
- Methodological Answer : Sequential nucleophilic aromatic substitution (SNAr) allows selective functionalization. For mono-substitution, use mild conditions (e.g., 1 eq. nucleophile, 50°C, THF). Bis-functionalization requires harsher conditions (e.g., excess nucleophile, 80–100°C, DMF). Confirm regioselectivity via -NMR and X-ray crystallography .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Employ silica gel chromatography with hexane/ethyl acetate gradients (20:1 to 5:1). For persistent impurities, use recrystallization in ethanol/water (7:3) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Validate purity via -NMR and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm substitution patterns. IR spectroscopy identifies C-Cl (600–800 cm) and pyridazine ring vibrations. UV-Vis (λ~270–300 nm) and high-resolution mass spectrometry (HRMS) validate molecular integrity .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in substitution reactivity between this compound and its analogs?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies or DFT calculations to compare activation barriers. For example, cyclopropyl steric effects may slow SNAr compared to isopropyl analogs. Validate with Hammett plots and X-ray charge density analysis .
Q. What challenges arise in crystallizing this compound, and how can SHELX programs address them?
- Methodological Answer : Chlorine atoms and cyclopropane rings complicate crystal packing. Use SHELXD for phase problem resolution and SHELXL for refinement against twinned or high-resolution data. Optimize crystallization via vapor diffusion (dichloromethane/pentane) .
Q. How do supramolecular synthons influence the crystal engineering of pyridazine derivatives?
- Methodological Answer : Analyze halogen bonding (Cl···N) and π-stacking interactions using Hirshfeld surfaces. Design co-crystals with complementary hydrogen-bond donors (e.g., carboxylic acids). Validate via Cambridge Structural Database (CSD) mining .
Q. What strategies differentiate the biological activity of this compound from structural analogs?
- Methodological Answer : Conduct comparative assays (e.g., kinase inhibition) using IC profiling. Molecular docking (AutoDock Vina) identifies cyclopropane-induced steric clashes. Pair with QSAR models to correlate substituent effects with activity .
Q. How should researchers address discrepancies in reported solubility and stability data for halogenated pyridazines?
- Methodological Answer : Standardize solvent systems (e.g., PBS pH 7.4 for aqueous solubility) and use accelerated stability studies (40°C/75% RH). Cross-validate via differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
